acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester
Overview
Description
Acetic acid (11-oxo-6H-benzocbenzoxepin-2-yl) ester, also known as 2-(11-OXO-6,11-DIHYDRODIBENZO[B,E]OXEPIN-9-YL)ACETIC ACID , is an organic heterotricyclic compound . It has a formula of C16H12O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H12O4 . The InChI representation isInChI=1S/C16H12O4/c1-10(17)20-12-6-7-15-14(8-12)16(18)13-5-3-2-4-11(13)9-19-15/h2-8H,9H2,1H3
. Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 268.265, and a monoisotopic mass of 268.07356 .Scientific Research Applications
Anti-Inflammatory Activity
Acetic acid derivatives of tricyclic systems, including 6,11-dihydro-11-oxodibenzo[b,e]thiepin, have been synthesized and evaluated for their anti-inflammatory properties. One such compound showed high anti-inflammatory activity in animal assays and a low gastric irritation liability, making it a potential candidate for evaluation in humans (Ackrell et al., 1978).
Molecular Structure Analysis
The molecular structure of biologically active compounds like (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related class of compounds, has been determined through X-ray diffraction and quantum chemical calculations. This research helps in understanding the dynamics and electron density of these molecules, which is crucial for their biological applications (Wang et al., 2016).
Synthesis of Thiazolidin-4-ones
Compounds based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester have been synthesized for potential antibacterial activity. Such research is pivotal in discovering new antibacterial agents (Čačić et al., 2009).
Conjugate Synthesis for Medical Applications
Research on 2-Benzoxazolon-3-yl-acetic acid has led to the synthesis of its esters with various glycols, creating conjugates with variable properties. These have significant potential in medical applications like substrate development for penicillin amidase reactions (Mincheva et al., 1994).
Novel Polycyclic Systems
Studies on the dehydration of related compounds have led to the creation of new fused pentacyclic systems, which contribute to the understanding and development of complex molecular structures for various applications (Ukhin et al., 2011).
Synthesis for Analgesic Properties
The synthesis of compounds like 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid has been investigated for potential analgesic and anti-inflammatory properties. Such research is integral to developing new non-steroidal anti-inflammatory agents (Martin et al., 1984).
Properties
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10(17)20-12-6-7-15-14(8-12)16(18)13-5-3-2-4-11(13)9-19-15/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDQFXMAXHPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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